Cas no 863868-31-9 (Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 4-Bromo-2-nitrilephenylboronic acid pinacol ester
- 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- CS-0369164
- 863868-31-9
-
- MDL: MFCD20923870
- Inchi: 1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,1-4H3
- InChI Key: NZFROIWRZNAQLI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1B1OC(C)(C)C(C)(C)O1
Computed Properties
- Exact Mass: 307.03792g/mol
- Monoisotopic Mass: 307.03792g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2Ų
Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D636591-5g |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
863868-31-9 | 95% | 5g |
$600 | 2023-09-02 | |
| eNovation Chemicals LLC | D636591-1g |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
863868-31-9 | 95% | 1g |
$1585 | 2024-08-03 | |
| eNovation Chemicals LLC | D636591-1g |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
863868-31-9 | 95% | 1g |
$1585 | 2025-02-20 | |
| eNovation Chemicals LLC | D636591-1g |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
863868-31-9 | 95% | 1g |
$1585 | 2025-02-24 |
Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Comprehensive Overview of Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 863868-31-9)
Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 863868-31-9) is a highly versatile boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a 4-bromo substituent and a dioxaborolane group, making it a valuable intermediate for constructing complex aromatic systems. Its unique structure enables efficient C-C bond formation, a critical step in pharmaceutical and material science applications.
In recent years, the demand for boron-containing compounds like Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has surged due to their role in developing targeted therapies and advanced materials. Researchers are particularly interested in its applications for drug discovery, where it serves as a key building block for biaryl scaffolds. The compound’s stability under ambient conditions and compatibility with diverse reaction conditions further enhance its utility in high-throughput synthesis.
One of the most searched topics related to this compound is its synthetic accessibility and purification methods. Many users inquire about optimal chromatography techniques or crystallization protocols to isolate high-purity batches. Additionally, its solubility profile in common organic solvents like THF, DMSO, and dichloromethane is frequently discussed in academic forums and industrial workflows.
From an SEO perspective, trending queries include "buy 4-bromo-3-(dioxaborolanyl)benzonitrile" and "CAS 863868-31-9 suppliers," reflecting commercial interest. Environmental and safety considerations are also hot topics, with users seeking data on its biodegradability and handling precautions. While not classified as hazardous, proper storage conditions (e.g., inert atmosphere, low humidity) are recommended to maintain its reactivity.
The compound’s relevance extends to agrochemical research and OLED materials, aligning with global trends toward sustainable chemistry and energy-efficient technologies. Its boronate group offers precise control over molecular architecture, a feature exploited in designing fluorescent probes and polymeric semiconductors. These applications underscore its interdisciplinary importance across life sciences and nanotechnology.
In summary, Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 863868-31-9) exemplifies the convergence of synthetic utility and innovation. Its adaptability to green chemistry principles and compatibility with catalytic systems position it as a cornerstone in modern organic chemistry. As research advances, this compound will likely play a pivotal role in addressing challenges in personalized medicine and renewable energy.
863868-31-9 (Benzonitrile, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)